molecular formula C15H10O4S B1204900 2-ACETYL-1-BENZOTHIOPHEN-3-YL 2-FUROATE

2-ACETYL-1-BENZOTHIOPHEN-3-YL 2-FUROATE

Cat. No.: B1204900
M. Wt: 286.3 g/mol
InChI Key: MYLXADGEQWLSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-1-benzothiophen-3-yl 2-furoate is a heterocyclic compound featuring a benzothiophene core substituted with an acetyl group at position 2 and a 2-furoate ester at position 3. This compound’s structural uniqueness lies in the fusion of a sulfur-containing aromatic system with a furan-derived ester, which may influence its physicochemical properties, such as solubility, thermal stability, and reactivity in nucleophilic or electrophilic environments. Potential applications may span pharmaceuticals, agrochemicals, or materials science, given the prevalence of benzothiophene derivatives in bioactive molecules and optoelectronic materials.

Properties

Molecular Formula

C15H10O4S

Molecular Weight

286.3 g/mol

IUPAC Name

(2-acetyl-1-benzothiophen-3-yl) furan-2-carboxylate

InChI

InChI=1S/C15H10O4S/c1-9(16)14-13(10-5-2-3-7-12(10)20-14)19-15(17)11-6-4-8-18-11/h2-8H,1H3

InChI Key

MYLXADGEQWLSJF-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=CO3

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETYL-1-BENZOTHIOPHEN-3-YL 2-FUROATE typically involves the esterification of 2-furoic acid with 2-acetyl-1-benzothiophene. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-ACETYL-1-BENZOTHIOPHEN-3-YL 2-FUROATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ACETYL-1-BENZOTHIOPHEN-3-YL 2-FUROATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ACETYL-1-BENZOTHIOPHEN-3-YL 2-FUROATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of 2-Acetyl-1-benzothiophen-3-yl 2-Furoate and Analogous Compounds

Compound Core Structure Substituents Functional Groups Molecular Complexity
This compound Benzothiophene Acetyl (C-2), 2-furoate (C-3) Ester, ketone, aromatic thioether High (fused aromatic system)
5.5'-Isopropylidene-bis(ethyl 2-furoate) (DEBF) Furan dimer Ethyl 2-furoate, isopropylidene bridge Two esters, ketal Moderate (dimeric structure)
Methyl 2-furoate Furan Methyl ester Ester Low (simple ester)
Ethyl 2-furoate Furan Ethyl ester Ester Low (simple ester)
Allyl 2-furoate Furan Allyl ester Ester, alkene Moderate (unsaturated side chain)

Key Observations :

  • The target compound’s benzothiophene core distinguishes it from simpler furoates (e.g., methyl/ethyl 2-furoate) and dimeric DEBF.

Physical and Chemical Properties

Odor Profiles (From ):
Table 2: Odor Characteristics of Selected Furoate Esters

Compound Odor Qualities Key Differentiators
Methyl 2-furoate Decayed, earthy Lacks "sweet" or "urinous" notes
Ethyl 2-furoate Sweet, acidic, urinous Unique urinous character
Allyl 2-furoate Decayed, pungent Alkenyl group enhances pungency

Inference for Target Compound :
While odor data for this compound are unavailable, its larger aromatic system and acetyl group likely suppress volatile odorants observed in simpler furoates. Instead, it may exhibit higher thermal stability and lower volatility.

Reactivity and Stability

  • Ester Hydrolysis : The 2-furoate group in the target compound may hydrolyze under acidic/basic conditions, akin to DEBF and simple furoates. However, steric hindrance from the benzothiophene core could slow hydrolysis compared to methyl/ethyl analogs.
  • Acetyl Group Reactivity : The ketone may participate in nucleophilic additions or reductions, a feature absent in DEBF and simple furoates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ACETYL-1-BENZOTHIOPHEN-3-YL 2-FUROATE
Reactant of Route 2
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2-ACETYL-1-BENZOTHIOPHEN-3-YL 2-FUROATE

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